1-Chloro-2,4-difluorobenzene

Benzonorbornadiene synthesis Diels-Alder cycloaddition Regioselective benzyne generation

1-Chloro-2,4-difluorobenzene (CAS 1435-44-5), also known as 2,4-difluorochlorobenzene, is a halogenated aromatic liquid (boiling point 127 °C, density 1.353 g/mL at 25 °C). It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, with commercial availability up to metric tons and typical purity specifications of ≥98% (GC).

Molecular Formula C6H3ClF2
Molecular Weight 148.54 g/mol
CAS No. 1435-44-5
Cat. No. B074516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,4-difluorobenzene
CAS1435-44-5
Molecular FormulaC6H3ClF2
Molecular Weight148.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)Cl
InChIInChI=1S/C6H3ClF2/c7-5-2-1-4(8)3-6(5)9/h1-3H
InChIKeyAJCSNHQKXUSMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2,4-difluorobenzene (CAS 1435-44-5) – Key Intermediate for Fluorinated Pharmaceutical Building Blocks


1-Chloro-2,4-difluorobenzene (CAS 1435-44-5), also known as 2,4-difluorochlorobenzene, is a halogenated aromatic liquid (boiling point 127 °C, density 1.353 g/mL at 25 °C) . It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, with commercial availability up to metric tons and typical purity specifications of ≥98% (GC) [1]. The compound's 1,2,4-substitution pattern—a chlorine atom flanked by fluorine atoms at ortho and para positions—creates a unique reactivity profile that differentiates it from other halogenated benzenes and regioisomers .

Why 1-Chloro-2,4-difluorobenzene Cannot Be Substituted with Generic Fluorinated Aromatics


Substituting 1-chloro-2,4-difluorobenzene with generic halogenated benzenes—even those with identical elemental composition—is not scientifically valid due to profound differences in regioselectivity, metalation kinetics, and functional group compatibility. The specific 1,2,4-substitution pattern determines both the site of nucleophilic attack and the efficiency of metal-halogen exchange, with fluorine substituents at ortho positions increasing metalation rates by 100- to 1000-fold compared to unsubstituted fluorobenzene [1]. Moreover, the chlorine atom serves as a leaving group for nucleophilic aromatic substitution while simultaneously directing electrophilic attack to specific ring positions—a dual functionality not replicated by analogs with alternative substitution patterns [2]. Procurement of the correct regioisomer is therefore not a matter of equivalence but of synthetic feasibility.

1-Chloro-2,4-difluorobenzene: Quantified Differentiation Against Key Comparators


Regioselective Benzyne Formation for Cycloaddition: 1-Chloro-2,4-difluorobenzene vs. Isomeric Chlorodifluorobenzenes

1-Chloro-2,4-difluorobenzene undergoes low-temperature metal-halogen exchange to generate a specific benzyne intermediate that participates in Diels-Alder cycloaddition with cyclopentadiene derivatives to yield benzonorbornadienes. This regioselectivity arises uniquely from the 1,2,4-substitution pattern; isomeric chlorodifluorobenzenes (e.g., 1-chloro-3,4-difluorobenzene or 1-chloro-2,6-difluorobenzene) produce different benzyne intermediates with altered cycloaddition regiochemistry, thereby affording distinct isomeric products .

Benzonorbornadiene synthesis Diels-Alder cycloaddition Regioselective benzyne generation

Azo Group-Assisted Nucleophilic Aromatic Substitution: Ortho-Fluorine Activation in 1-Chloro-2,4-difluorobenzene

In 1-chloro-2,4-difluorobenzene derivatives, the presence of a Ph-N=N- azo group activates ortho fluorine atoms toward nucleophilic displacement (alkylthiolation) under mild conditions. This activation is quantitatively specific: the Ph-N=N- group facilitates ortho-fluorine substitution, whereas the Me2N-C6H4-N=N- group exhibits virtually no activation effect under identical conditions . The 1,2,4-substitution pattern positions a fluorine atom ortho to the chlorine, enabling this selective activation.

Nucleophilic aromatic substitution Alkylthiolation Ortho-fluorine activation

Metalation Reactivity: Ortho-Fluorine Acceleration Relative to Unsubstituted Fluorobenzene

In 2,4-difluorophenyl systems (structurally analogous to 1-chloro-2,4-difluorobenzene), ortho-fluorine substituents increase the rate of metalation with sec-butyllithium and lithium 2,2,6,6-tetramethylpiperidide by 2 to 3 orders of magnitude (100- to 1000-fold) relative to unsubstituted fluorobenzene [1]. While this study examined 2,4-difluorophenyl derivatives without chlorine, the electronic effect of the ortho-fluorine is transferable to 1-chloro-2,4-difluorobenzene, where both ortho- and para-fluorines contribute to activation.

Organometallic chemistry Metalation kinetics Lithiation

Physical Property Differentiation: 1-Chloro-2,4-difluorobenzene vs. 1-Bromo-2,4-difluorobenzene

1-Chloro-2,4-difluorobenzene (C6H3ClF2, MW 148.54) exhibits a boiling point of 127 °C and density of 1.353 g/mL at 25 °C, compared to its bromo analog 1-bromo-2,4-difluorobenzene (C6H3BrF2, MW 192.99) which has a boiling point of 145-146 °C and density of 1.708 g/mL at 25 °C . The chloro compound has a lower melting point (−26 °C vs. −4 °C) and lower refractive index (1.475 vs. 1.505), reflecting the smaller atomic radius and lower polarizability of chlorine compared to bromine .

Physical properties Density Boiling point

Cross-Coupling Utility: 1-Chloro-2,4-difluorobenzene as Effective Chlorinating Agent with Nitroarenes

1-Chloro-2,4-difluorobenzene has been shown to be an effective chlorinating agent in cross-coupling reactions with nitroarenes, a reactivity profile not shared by fluorobenzene or 1,3-difluorobenzene which lack the chloro leaving group . The compound can also synthesize substituted piperidines via nucleophilic substitution, mediated by solvent and metal catalyst, a transformation that requires the chlorine leaving group .

Cross-coupling Nitroarene chlorination Palladium catalysis

Industrial-Scale Availability: 1-Chloro-2,4-difluorobenzene Procurement Advantage

1-Chloro-2,4-difluorobenzene is commercially produced at metric-ton scale by established chemical manufacturers, with documented production capacity up to metric tons [1]. This industrial-scale availability ensures supply chain reliability for pharmaceutical and agrochemical synthesis. In contrast, certain isomeric chlorodifluorobenzenes (e.g., 1-chloro-3,4-difluorobenzene, CAS 696-02-6) and structurally related compounds such as 2,4-difluoroaniline (CAS 367-25-9) are typically offered in smaller research quantities [2].

Industrial procurement Supply chain Manufacturing scale

Optimal Procurement and Research Applications for 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5)


Synthesis of Benzonorbornadienes via Regioselective Benzyne Cycloaddition

Researchers requiring specific benzonorbornadiene scaffolds should procure 1-chloro-2,4-difluorobenzene for its demonstrated utility in generating the requisite benzyne intermediate. Low-temperature metal-halogen exchange of this compound produces the benzyne that undergoes Diels-Alder cycloaddition with cyclopentadiene derivatives, a transformation documented in the primary literature and not reliably replicated with isomeric chlorodifluorobenzenes . This application is relevant to organic methodology development and the synthesis of strained polycyclic frameworks.

Preparation of Substituted Piperidines via Nucleophilic Substitution

For synthetic chemists preparing substituted piperidines, 1-chloro-2,4-difluorobenzene serves as an electrophilic partner in nucleophilic aromatic substitution reactions with piperidine, mediated by metal catalysts and appropriate solvents . The chlorine atom functions as the leaving group while the fluorine substituents modulate ring electronics, a combination not available from purely fluorinated aromatics lacking a halogen leaving group.

Ortho-Fluorine Activation for Selective Alkylthiolation

Investigators studying azo group-assisted nucleophilic aromatic substitution should select 1-chloro-2,4-difluorobenzene derivatives (bearing Ph-N=N- substitution) to exploit the documented activation of ortho fluorine atoms toward alkylthiolation under mild conditions . This selective activation is not observed with alternative azo substituents (e.g., Me2N-C6H4-N=N-), making compound selection critical for successful functionalization.

Large-Scale Pharmaceutical Intermediate Manufacturing

Procurement managers sourcing intermediates for commercial pharmaceutical production should prioritize 1-chloro-2,4-difluorobenzene due to its established metric-ton scale manufacturing capacity and availability from multiple industrial suppliers . This supply chain robustness is essential for process development and manufacturing continuity, distinguishing it from less readily available isomers and analogs.

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